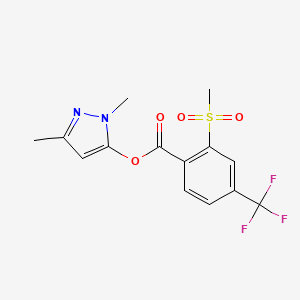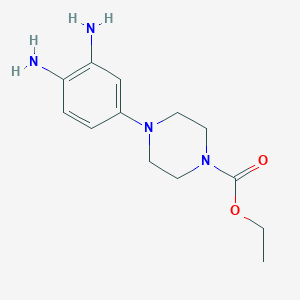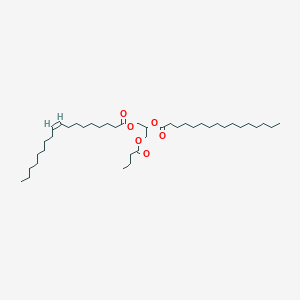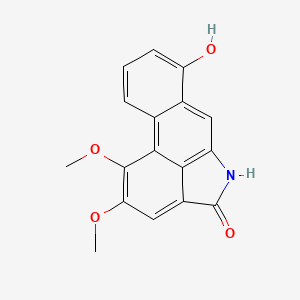
5-Hydroxymethylfluorescein diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxymethylfluorescein diacetate is a fluorescent dye commonly used in various biochemical and medical research applications. It is a derivative of fluorescein, a well-known fluorescent compound, and is often utilized for its ability to fluoresce under specific conditions. This compound is particularly valuable in cell viability assays, enzyme activity measurements, and as a marker in various imaging techniques.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxymethylfluorescein diacetate typically involves the acetylation of 5-hydroxymethylfluorescein. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions generally include:
Temperature: Room temperature to 40°C
Solvent: Acetone or dichloromethane
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: To handle large volumes of reactants
Continuous Stirring: To ensure uniform reaction conditions
Purification: Using techniques such as recrystallization or chromatography to obtain high-purity product
化学反应分析
Types of Reactions
5-Hydroxymethylfluorescein diacetate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to 5-hydroxymethylfluorescein in the presence of water and a base.
Oxidation: It can be oxidized to form various oxidized derivatives.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water, base (e.g., sodium hydroxide), room temperature
Oxidation: Oxidizing agents such as hydrogen peroxide, elevated temperatures
Substitution: Various nucleophiles, solvents like dichloromethane, room temperature to slightly elevated temperatures
Major Products
Hydrolysis: 5-Hydroxymethylfluorescein
Oxidation: Oxidized fluorescein derivatives
Substitution: Various substituted fluorescein derivatives
科学研究应用
5-Hydroxymethylfluorescein diacetate is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent marker in various chemical reactions and assays.
Biology: Employed in cell viability assays to distinguish live cells from dead cells based on fluorescence.
Medicine: Utilized in imaging techniques to visualize cellular and tissue structures.
Industry: Applied in the development of fluorescent dyes and markers for various industrial applications.
作用机制
The mechanism of action of 5-Hydroxymethylfluorescein diacetate involves its conversion to 5-hydroxymethylfluorescein upon hydrolysis. This conversion is catalyzed by esterases present in living cells. The resulting 5-hydroxymethylfluorescein fluoresces under specific conditions, allowing for the visualization and measurement of various biological processes. The molecular targets and pathways involved include:
Esterases: Enzymes that catalyze the hydrolysis of the diacetate groups.
Fluorescence Pathways: The excitation and emission of light by the fluorescein moiety.
相似化合物的比较
5-Hydroxymethylfluorescein diacetate is unique due to its specific fluorescent properties and its ability to be hydrolyzed to a fluorescent product. Similar compounds include:
Fluorescein diacetate: Another fluorescent dye with similar properties but different hydrolysis products.
Carboxyfluorescein diacetate: A compound with similar applications but different chemical structure and properties.
Calcein AM: A non-fluorescent compound that becomes fluorescent upon hydrolysis, used in similar applications.
属性
分子式 |
C25H18O8 |
|---|---|
分子量 |
446.4 g/mol |
IUPAC 名称 |
[6'-acetyloxy-5-(hydroxymethyl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate |
InChI |
InChI=1S/C25H18O8/c1-13(27)30-16-4-7-20-22(10-16)32-23-11-17(31-14(2)28)5-8-21(23)25(20)19-6-3-15(12-26)9-18(19)24(29)33-25/h3-11,26H,12H2,1-2H3 |
InChI 键 |
WOTLWOAUPKWMRE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)CO)C(=O)O3)C5=C(O2)C=C(C=C5)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


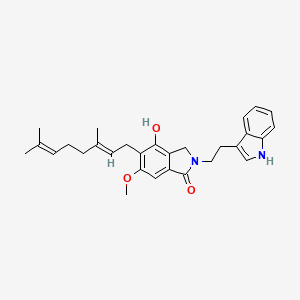
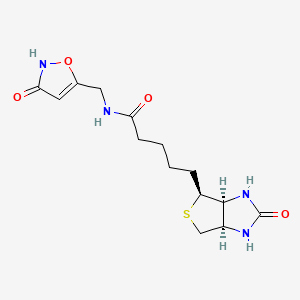
![N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide](/img/structure/B13435669.png)

![methyl (2R,3S)-2-hydroxy-3-phenyl-3-[[(1S)-1-phenylethyl]amino]propanoate](/img/structure/B13435679.png)
![2-[3-methyl-2-methylidene-4-(2,2,2-trifluoroethoxy)pyridin-1-yl]-1H-benzimidazole](/img/structure/B13435680.png)
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylnitrous amide](/img/structure/B13435686.png)
